molecular formula C8H14N2O3 B2580997 Methyl 1-carbamoylpiperidine-4-carboxylate CAS No. 847759-01-7

Methyl 1-carbamoylpiperidine-4-carboxylate

Cat. No.: B2580997
CAS No.: 847759-01-7
M. Wt: 186.211
InChI Key: DYOXWIVVARYOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-carbamoylpiperidine-4-carboxylate is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used primarily in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-carbamoylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-carbamoylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl 1-carbamoylpiperidine-4-carboxylate is primarily used in scientific research. Its applications include:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-carbamoylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: Similar in structure but lacks the carbamoyl group.

    Ethyl piperidine-4-carboxylate: Similar but with an ethyl ester instead of a methyl ester.

    Piperidine-4-carboxylic acid: The parent compound without esterification.

Uniqueness

Methyl 1-carbamoylpiperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research applications where these properties are advantageous .

Properties

IUPAC Name

methyl 1-carbamoylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-13-7(11)6-2-4-10(5-3-6)8(9)12/h6H,2-5H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOXWIVVARYOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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